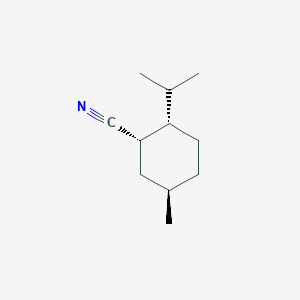![molecular formula C8H9NOS B064344 1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone CAS No. 173667-60-2](/img/structure/B64344.png)
1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrrole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the use of a thieno[3,4-c]pyrrole derivative and an ethanone derivative, which are reacted in the presence of a catalyst such as iron (III) chloride . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Alkylated pyrrole derivatives
Applications De Recherche Scientifique
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-c]pyrrole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrole derivatives: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Thiophene derivatives: Widely used in medicinal chemistry and material science for their unique electronic properties.
Uniqueness
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) stands out due to its specific combination of a thieno[3,4-c]pyrrole ring with an ethanone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
173667-60-2 |
|---|---|
Formule moléculaire |
C8H9NOS |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-5(10)8-7-3-9-2-6(7)4-11-8/h4,9H,2-3H2,1H3 |
Clé InChI |
BHZPQGVPBZPWAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CNCC2=CS1 |
SMILES canonique |
CC(=O)C1=C2CNCC2=CS1 |
Synonymes |
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


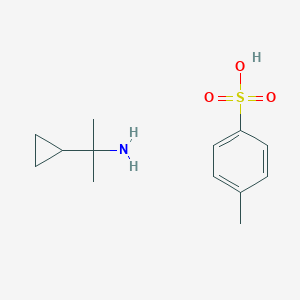
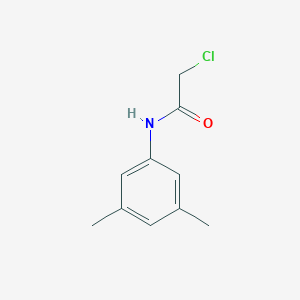
![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
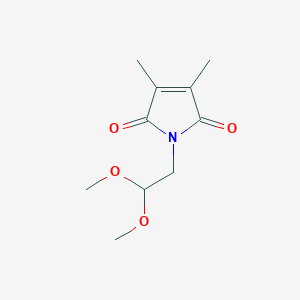
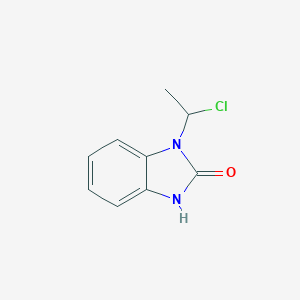
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
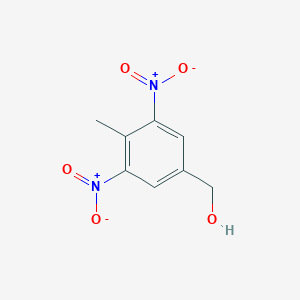
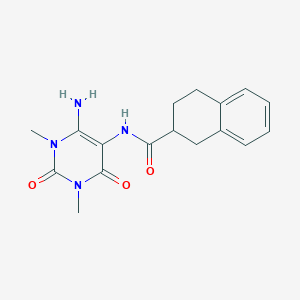
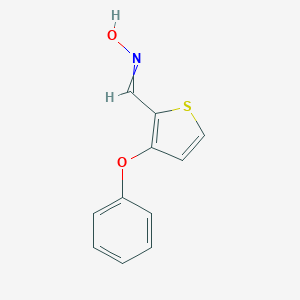
![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

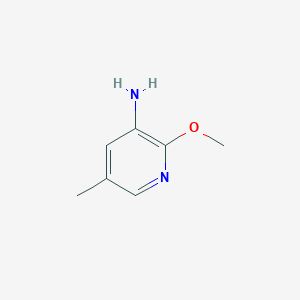
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
